Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-
CAS No.: 29705-38-2
Cat. No.: VC2316105
Molecular Formula: C10H13FN2O4
Molecular Weight: 244.22 g/mol
* For research use only. Not for human or veterinary use.
![Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- - 29705-38-2](/images/structure/VC2316105.png)
Specification
CAS No. | 29705-38-2 |
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Molecular Formula | C10H13FN2O4 |
Molecular Weight | 244.22 g/mol |
IUPAC Name | 2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanol |
Standard InChI | InChI=1S/C10H13FN2O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2 |
Standard InChI Key | ZZJIOLHDWAXCSE-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])F |
Canonical SMILES | C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])F |
Introduction
Chemical Structure and Identification
Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is identified by several key parameters that establish its chemical identity:
Basic Identifiers
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CAS Number: 29705-38-2
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Molecular Formula: C₁₀H₁₃FN₂O₄
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Molecular Weight: 244.22 g/mol
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EINECS: 249-787-4
Structural Identifiers
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InChI: InChI=1S/C10H13FN2O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2
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InChI key: ZZJIOLHDWAXCSE-UHFFFAOYSA-N
Common Synonyms
The compound is known by several alternative names:
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2,2'-[(4-Fluoro-3-Nitrophenyl)Imino]Diethanol
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2,2′-((4-Fluoro-3-nitrophenyl)azanediyl)diethanol
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2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanol
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3-Nitro-4-fluoro-N,N-bis(2-hydroxyethyl) aniline
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N,N-Bis-(2-hydroxyethyl)-4-fluoro-3-nitroaniline
Physical and Chemical Properties
Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- exhibits several important physical and chemical properties that define its behavior in various applications:
Physical Properties
Chemical Properties
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Typically exhibits properties associated with both alcohol and nitro functional groups
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The hydroxyl groups allow participation in hydrogen bonding
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The presence of fluorine and nitro substituents on the aromatic ring influences its electronic properties
Structural Features
The compound possesses multiple functional groups that contribute to its chemical reactivity:
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Two hydroxyl groups that can participate in hydrogen bonding and alcohol-type reactions
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A nitro group that influences the electron distribution in the aromatic ring
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A fluorine substituent that affects the electronic properties of the molecule
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A tertiary amine linkage that connects the bis(ethanol) moiety to the aromatic ring
Synthesis Methods
The synthesis of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- typically follows established procedures for amino-alcohols:
General Synthetic Route
The most common synthesis pathway involves the reaction of 4-fluoro-3-nitroaniline with diethanolamine under controlled conditions. This process requires specific catalysts or solvents to facilitate the reaction efficiently.
Production Scale
The compound is produced at various scales, from laboratory quantities for research purposes to larger amounts for industrial applications, as evidenced by the range of packaging options available from commercial suppliers .
Applications and Uses
Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- finds applications across several industries:
Pharmaceutical Applications
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Used as an Active Pharmaceutical Ingredient (API) for research purposes
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Serves as an important intermediate in pharmaceutical synthesis
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Its functional groups make it a potential building block for more complex pharmaceutical compounds
Cosmetic Industry Applications
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Functions as a component in hair dyes due to its chemical properties
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The reactivity of the compound contributes to color development and stability in cosmetic formulations
Chemical Synthesis
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Employed as a raw material and intermediate in organic synthesis
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The presence of multiple functional groups allows for diverse chemical transformations
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Used in the production of various chemical compounds with specific functional properties
Research Applications
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Used in studies exploring structure-activity relationships
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Employed in investigations of chemical reactivity patterns
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Serves as a model compound for understanding the behavior of similar chemical structures
Supplier | Product Name | Packaging | Price (as of search results) |
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Cymit Quimica | Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- | 1g | 61.00 € |
Cymit Quimica | Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- | 5g | 113.00 € |
Biosynth Carbosynth | N,N-Bis-(Hydroxyethyl)-4-Fluoro-3-Nitroaniline | 5g | $75 |
Biosynth Carbosynth | N,N-Bis-(Hydroxyethyl)-4-Fluoro-3-Nitroaniline | 10g | $120 |
Biosynth Carbosynth | N,N-Bis-(Hydroxyethyl)-4-Fluoro-3-Nitroaniline | 25g | $240 |
Biosynth Carbosynth | N,N-Bis-(Hydroxyethyl)-4-Fluoro-3-Nitroaniline | 50g | $350 |
Matrix Scientific | 2,2'-((4-Fluoro-3-nitrophenyl)azanediyl)diethanol 95+% | 250mg | $243 |
Product Specifications
Commercial products typically specify:
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Purity: Usually 98-99% minimum
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Appearance: Off-white to slight yellow solid
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Packaging options: Range from small quantities (250mg) to larger amounts (50g)
Research Findings and Future Directions
Research on Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- continues to expand our understanding of its properties and potential applications:
Current Research Focus
Research is focused on:
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Industrial applications leveraging the compound's unique chemical properties
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Chemical reactivity studies under various environmental conditions (pH, temperature)
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Structure-activity relationships for pharmaceutical applications
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Optimization of synthesis methods to improve yield and reduce costs
Comparative Analysis
When compared to related compounds like Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- (CAS: 18226-17-0), which lacks the fluoro substituent, the subject compound shows differences in:
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Physical properties: The related compound has a melting point of 101-102°C and different density values
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Chemical reactivity patterns influenced by the presence of the fluorine atom
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Potential applications based on altered electronic properties
Future Research Directions
Potential areas for future research include:
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Development of new pharmaceutical derivatives utilizing the compound's structural features
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Exploration of its potential in advanced materials science applications
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Investigation of structure-activity relationships to design compounds with enhanced properties
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Eco-friendly synthesis methods to improve sustainability
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